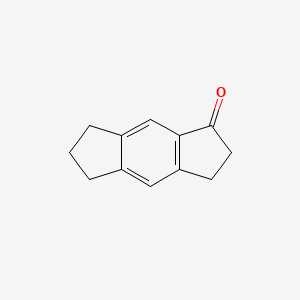

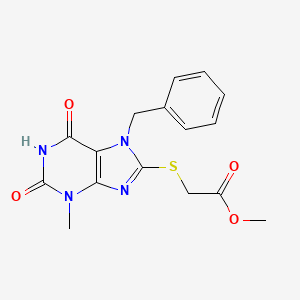

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as 2,3,4,7-Tetrahydro-1H-inden-2-ol involves the Birch reduction of indan-2-ol . This method could potentially be adapted for the synthesis of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one by altering the starting materials and reaction conditions to target the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray structure analysis. For example, the structure of 2,3,4,7-Tetrahydro-1H-inden-2-ol shows hydrogen-bonded polymers along the c-axis due to hydrogen-bonds between hydroxo functions . Additionally, the structure of trans-1,5-bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene was obtained by X-ray diffraction, which could provide insights into the potential structure of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one .

Chemical Reactions Analysis

The papers discuss the chemical reactions of related compounds. For instance, the dienyl derivative of 2,3,4,7-Tetrahydro-1H-inden-2-ol reacts with RuCl3·nH2O in refluxing ethanol to afford a mixture of isomers . This information could be relevant when considering the reactivity of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed, such as the bond length alternation in s-indacene and the effect of alkyl substitution on this property . This could suggest that 3,5,6,7-tetrahydro-s-indacen-1(2H)-one may also exhibit bond length alternation, which could affect its stability and reactivity.

Applications De Recherche Scientifique

Synthesis and Structural Properties

Synthesis of Core-Expanded Indacene Isomers

The successful synthesis of core-expanded indacene isomers, dicyclopenta[b,g]-naphthalene and dicyclopenta[a,f]naphthalene, demonstrated their global antiaromaticity and open-shell singlet ground state. These findings are significant in the study of antiaromatic molecules and their electronic structures (Xu et al., 2021).

Electronic and Vibrational Properties

Research on 1,3,5,7-tetra-tert-butyl-s-indacene (TTBI) explored its electronic and vibrational properties, highlighting the impact of alkyl substitution on bond length alternation in s-indacene structures (Gellini et al., 1993).

Synthesis of Mononuclear Rh(I) and Ir(I) Complexes

The synthesis and characterization of monometallic complexes with Rh(COD) and Ir(COD) of dihydro-s-indacene variants provided insights into the synthesis and properties of such complexes, useful in organometallic chemistry (Bisello et al., 2000).

Chemical Properties and Reactivity

Ligand-Centered Oxidation in Diiron s-Indacene Complex

The study of ligand-centered oxidation in a diiron s-indacene complex contributed to the understanding of molecular oxidation and reduction mechanisms in metal-indacene complexes (Roussel et al., 2000).

Synthesis and Properties of Novel Indacene

The synthesis of a new indacene compound, 2,6-diphenyl-1,5-diaza-1,5-dihydro-s-indacene, and its electroluminescent properties showcased its potential application in organic light-emitting diodes (OLEDs) (Chen et al., 2003).

Materials Science and Engineering Applications

Synthesis of Carbon-Bridged Phenylenevinylene Congeners

The synthesis of 1H-indenes, dihydro-s-indacenes, and diindenoindacenes as carbon-bridged phenylenevinylene derivatives highlighted their physical properties beneficial for ambipolar organic semiconductor materials (Zhu et al., 2009).

Thermally Induced Reversible Solid-State Transformation

The study of novel s-indacene 1,3,5,7-tetraone derivatives demonstrated unique thermally induced polymorphic transformations, suggesting their potential in organic optoelectronics and molecular actuators (Shen et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-5-4-10-6-8-2-1-3-9(8)7-11(10)12/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDKNEXOGZDIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)C(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)